Quinolin-8-yl 2-bromobenzoate
Description
Quinolin-8-yl 2-bromobenzoate is an ester derivative of 8-hydroxyquinoline, a heterocyclic compound widely studied for its coordination chemistry and applications in materials science, pharmaceuticals, and organic synthesis . The substitution of the hydroxyl group at the 8-position of quinoline with a 2-bromobenzoyl moiety introduces distinct electronic and steric properties. The bromine atom at the 2-position of the benzoate group contributes to its electron-withdrawing character, influencing both chemical stability and intermolecular interactions such as halogen bonding .
Properties
Molecular Formula |
C16H10BrNO2 |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
quinolin-8-yl 2-bromobenzoate |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H |
InChI Key |
LCKLISZFXOJXET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Chemical Reactions
2.1 Hydrolysis of the Ester Group
The ester linkage in Quinolin-8-yl 2-bromobenzoate undergoes hydrolysis under acidic or basic conditions to regenerate 2-bromobenzoic acid and quinolin-8-ol. For example:
-
Acidic conditions : HCl (aq.) at 80°C for 6 hours.
-
Basic conditions : NaOH (aq.) at 60°C for 4 hours.
2.2 Substitution Reactions on the Bromine Substituent
The bromine atom on the benzoate ring can participate in nucleophilic substitution reactions. For instance, reaction with ammonia (NH₃) in polar aprotic solvents (e.g., DMF) at 100°C for 12 hours replaces bromine with an amino group, forming Quinolin-8-yl 2-aminobenzoate .
2.3 Cross-Coupling Reactions
The bromine substituent enables Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups. For example, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ (aq.) yields Quinolin-8-yl 2-phenylbenzoate .
2.4 Medicinal Chemistry Applications
The compound serves as a building block for synthesizing bioactive molecules. Its ester group facilitates conjugation with amino acids, peptides, or other therapeutic agents, enhancing drug solubility and bioavailability .
Table 2: Key Reactions of this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tafenoquine: (RS)-N4-(2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)-quinolin-8-yl)pentane-1,4-diamine
- Structural Differences: Unlike Quinolin-8-yl 2-bromobenzoate, Tafenoquine features a quinolin-8-yl group substituted with a pentane-1,4-diamine chain and a trifluoromethylphenoxy group. This complex substitution pattern is designed for antimalarial activity, contrasting with the simpler ester functionality of the target compound .
- Functional Impact: The amine groups in Tafenoquine enable hydrogen bonding with biological targets, while the trifluoromethyl group enhances metabolic stability. In contrast, the bromobenzoate group in this compound favors halogen bonding and π-π stacking, making it more suitable for material science applications .
5-(Chloromethyl)quinolin-8-yl Acetate
- Substituent Effects: Replacing the bromobenzoate group with an acetate reduces molecular weight (C₉H₆ClNO₂ vs. C₁₆H₁₀BrNO₂) and steric bulk. The chloromethyl group at the 5-position introduces a reactive site for further functionalization, whereas the bromine in this compound acts as a leaving group or halogen-bond donor .
- Coordination Chemistry: Both compounds coordinate with metal ions via the quinoline nitrogen and oxygen from the ester.
Other 8-Hydroxyquinoline Esters (e.g., 8-Hydroxyquinoline Benzoate)
- Electronic Properties: The electron-withdrawing bromine in this compound lowers the electron density on the quinoline ring compared to non-halogenated esters, altering redox behavior and photoluminescence properties.
- Thermal Stability : Brominated derivatives generally exhibit higher thermal stability due to increased molecular weight and stronger intermolecular forces, as observed in differential scanning calorimetry (DSC) studies .
Q & A
Q. What safety protocols are critical when handling this compound in a research setting?
- Methodological Answer : Follow GHS guidelines: use fume hoods, PPE (nitrile gloves, lab coat), and avoid inhalation/contact. Waste must be segregated and disposed via certified hazardous waste services. Document MSDS parameters (e.g., H303/H313/H333 codes) and emergency procedures .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Effect on Yield | Example from Evidence |
|---|---|---|
| Solvent (Acetonitrile) | ↑ Dielectric constant improves ion pairing | 84% yield in acetonitrile |
| Temperature (80°C) | Accelerates kinetics without decomposition | Monowave reactor efficiency |
| Base (Triethylamine) | Neutralizes HCl byproduct, enhancing acylation | Preferred over K₂CO₃ in polar solvents |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Peaks/Signals | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 8.5–8.9 ppm (quinoline H) | Confirms quinoline core |
| IR | 1740 cm⁻¹ (C=O) | Validates ester formation |
| HRMS | [M+H]⁺ = 331.9872 | Detects bromine isotopic pattern |
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